molecular formula C41H78O4Si2 B044284 (5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl CAS No. 223259-26-5

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl

Cat. No. B044284
M. Wt: 691.2 g/mol
InChI Key: KDMVHNWBBNDCOH-YKIHZAAXSA-N
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Description

Synthesis Analysis

The synthesis of eicosatetraenoic acid derivatives, including variations similar to the target compound, often involves complex chemical processes. For example, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid and its tritium-labelled analogue [5,6-3H]arachidonic acid is based on acetylenic compounds. These derivatives have been utilized as substrates for enzymatic synthesis of prostaglandins, illustrating the complex steps involved in synthesizing such compounds (Miagkova et al., 1987).

Molecular Structure Analysis

The molecular structure of eicosatetraenoic acid derivatives is critical for understanding their chemical behavior. A study on β-oxidation resistant indole-based eicosatetraenoic acid receptor antagonists sheds light on the importance of molecular structure in determining the compound's activity and interaction with receptors (Qiuji Ye et al., 2017).

Chemical Reactions and Properties

Eicosatetraenoic acid derivatives participate in various chemical reactions, playing roles as precursors in the synthesis of biologically active molecules. For instance, the stereospecific synthesis of 11S,12S-oxido 5Z,7E,9E,14Z-eicosatetraenoic acid from 2-deoxy-D-ribose demonstrates the compound's involvement in producing biologically significant molecules (R. Zamboni et al., 1984).

Physical Properties Analysis

The physical properties of eicosatetraenoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the compound's handling and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanism of action in biological systems, define the utility and significance of eicosatetraenoic acid derivatives. Studies on the inhibition of specific acid-induced activation by novel indole OXE receptor antagonists highlight the compound's chemical behavior and interaction with biological systems (V. Gore et al., 2014).

Scientific Research Applications

Eicosanoids in Inflammation

Eicosanoids, derived from arachidonic acid (5,8,11,14-eicosatetraenoic acid), play crucial roles in inflammation. These molecules, produced through cyclo-oxygenase and lipoxygenase pathways, serve as chemical mediators in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the cyclo-oxygenase pathway, impacting the production of eicosanoids. Novel inhibitors targeting both cyclo-oxygenase and lipoxygenase pathways could provide more effective and safer options for controlling inflammation, suggesting potential research applications for new eicosatetraenoic acid derivatives in inflammatory conditions (Higgins, 1985).

Pharmacological Activities of Triterpenoid Derivatives

Triterpenoid compounds, including ursolic acid derivatives, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. These activities are largely attributed to their ability to modulate various molecular pathways, suggesting that eicosatetraenoic acid derivatives could be explored for similar pharmacological potentials. The exploration of natural and synthetic derivatives for enhanced bioavailability and therapeutic efficacy remains a significant area of research (Voronkov, Kolesnikova, Rasulov, & Mirskova, 2007).

Potential in Neurodegenerative and Psychiatric Diseases

The therapeutic potential of certain compounds in managing neurodegenerative and psychiatric conditions has been highlighted, with mechanisms involving protection against oxidative damage and modulation of the monoaminergic system. This indicates a promising area for the application of eicosatetraenoic acid derivatives in treating such disorders, given their potential for biochemical modulation (Ramos-Hryb et al., 2017).

Environmental and Toxicological Studies

Research on the occurrence and toxicity of compounds in the environment, such as triclosan, highlights the importance of understanding the environmental impact and toxicological profiles of chemical compounds. This aspect is crucial for the development and application of new chemical entities, including eicosatetraenoic acid derivatives, ensuring their safety and efficacy in both clinical and environmental contexts (Bedoux et al., 2012).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors including the compound’s reactivity and toxicity .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or biochemistry. The use of TMS-protected fatty acids in the synthesis of complex organic molecules could be one area of interest .

properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-41(42)45-40(32-43-46(34(2)3,35(4)5)36(6)7)33-44-47(37(8)9,38(10)11)39(12)13/h18-19,21-22,24-25,27-28,34-40H,14-17,20,23,26,29-33H2,1-13H3/b19-18-,22-21-,25-24-,28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMVHNWBBNDCOH-YKIHZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl

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